N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide
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Overview
Description
N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Acylation Reaction: Starting with 2-chlorobenzoic acid, it can be converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation Reaction: The acyl chloride can then react with 3-(2-fluorophenyl)propanoic acid in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide: can be compared with other benzamides like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18ClFN2O2 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C22H18ClFN2O2/c23-17-9-3-6-12-20(17)26-22(28)16-8-2-5-11-19(16)25-21(27)14-13-15-7-1-4-10-18(15)24/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
XJOGBTVTFNBFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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